molecular formula C9H6F2N2O B15322842 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B15322842
M. Wt: 196.15 g/mol
InChI Key: IKHYRTQZDWRKQE-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an oxazol-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-difluorophenylamine and a suitable carbonyl compound.

  • Condensation Reaction: The amine reacts with the carbonyl compound under acidic conditions to form an intermediate imine or oxime.

  • Cyclization: The intermediate undergoes cyclization, often facilitated by a dehydrating agent, to form the oxazol-2-amine core.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazol-2-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are employed.

Major Products Formed:

  • Oxidation Products: Oxazolone derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Derivatives with various functional groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the modulation of biological pathways. It can be used to investigate enzyme inhibition, receptor binding, and other biological interactions.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(2,6-Dichlorophenyl)-1,3-oxazol-2-amine: Similar structure with chlorine substituents instead of fluorine.

  • 5-(2,6-Dibromophenyl)-1,3-oxazol-2-amine: Similar structure with bromine substituents instead of fluorine.

  • 5-(2,6-Dimethoxyphenyl)-1,3-oxazol-2-amine: Similar structure with methoxy groups instead of fluorine.

Uniqueness: 5-(2,6-Difluorophenyl)-1,3-oxazol-2-amine stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The electronegativity of fluorine can enhance the compound's stability and reactivity, making it distinct from its chloro, bromo, and methoxy counterparts.

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

IKHYRTQZDWRKQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=C(O2)N)F

Origin of Product

United States

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